Cas no 20989-17-7 ((S)-(+)-2-Phenylglycinol)

(S)-(+)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula C₈H₁₁NO, widely used as a versatile building block in asymmetric synthesis and pharmaceutical applications. Its enantiomeric purity makes it valuable for the preparation of chiral auxiliaries, ligands, and catalysts in stereoselective reactions. The compound’s rigid phenyl group and hydroxyl functionality enhance its utility in constructing complex molecular frameworks, particularly in the synthesis of β-amino alcohols and heterocycles. Its high optical purity and stability under standard conditions ensure reproducibility in research and industrial processes. (S)-(+)-2-Phenylglycinol is commonly employed in medicinal chemistry for developing bioactive compounds and fine chemicals.
(S)-(+)-2-Phenylglycinol structure
(S)-(+)-2-Phenylglycinol structure
Product Name:(S)-(+)-2-Phenylglycinol
CAS No:20989-17-7
MF:C8H11NO
MW:137.179042100906
MDL:MFCD00064404
CID:51706
PubChem ID:24857063
Update Time:2026-02-25

(S)-(+)-2-Phenylglycinol Chemical and Physical Properties

Names and Identifiers

    • (S)-(+)-2-Phenylglycinol
    • L-2-phenylglycinol
    • (S)-Phenylglycinol
    • (S)-2-Amino-2-phenylethanol
    • H-Phg-OL
    • L-Phenylglycinol
    • (2R)-2-amino-2-phenylethanol
    • (2S)-2-amino-2-phenylethanol
    • (S)-(+)-2-Amino-2-phenylethanol
    • 2-amino-2-phenylethanol
    • L(+)-alpha-Phenylglyci
    • L-Phenylglycinol,[S]-2-Amino-2-phenylethanol
    • R-Phenylglycinol
    • L(+)-alpha-Phenylglycinol
    • L-beta-Aminophenethyl alcohol
    • (S)-2-Phenylglycinol
    • h-phenylglycinol
    • (2S)-2-Amino-2-Phenylethan-1-Ol
    • (s)-(+)-phenylglycinol
    • (S)-2-amino-2-phenylethan-1-ol
    • s-phenylglycinol
    • PubChem6080
    • l-(+)-a-phenylglycinol
    • 2-Amino-2-pheynlethanol
    • L-(+)-2-Phenylglycinol
    • (+)-2(S)-phenylglycinol
    • KSC201Q4J
    • (R)-(+)-2-Phenylglycinol
    • (s)-phenyl glycinol
    • SCHEMB
    • L-(+)-ALPHA-PHENYLGLYCINOL
    • H-L-PHG-OL
    • D-2-PHENYLGLYCINOL
    • AC-5680
    • EN300-69298
    • (1S)-1-Phenyl-2-hydroxyethylamine
    • P1294
    • HY-41414
    • IJXJGQCXFSSHNL-MRVPVSSYSA-N
    • BCP28531
    • AKOS005259671
    • (S)-(+)-2-Phenylglycinol, 98%
    • AC-5679
    • BP-12909
    • DTXSID90943295
    • AS-11864
    • (S)-2-hydroxy-1-phenyl ethylamine
    • MFCD00064404
    • 20989-17-7
    • (S)-(+)-2-phenyl glycinol
    • CS-W008706
    • AM20060812
    • (S)-(+)-2-amino-2-phenylethan-1-ol
    • Z1101444224
    • (S)-1-phenyl-2-hydroxyethylamine
    • Benzeneethanol, beta-amino-, (S)-
    • AKOS006340202
    • SCHEMBL101141
    • Q-102725
    • (S)-2-amino-2-phenyl-ethanol
    • L-(+)- alpha -Phenylglycinol
    • MDL: MFCD00064404
    • Inchi: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
    • InChI Key: IJXJGQCXFSSHNL-MRVPVSSYSA-N
    • SMILES: OC[C@H](C1C=CC=CC=1)N
    • BRN: 3196190

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.0630 (rough estimate)
  • Melting Point: 75-78 °C (lit.)
  • Boiling Point: 252.03°C (rough estimate)
  • Flash Point: 125.3℃
  • Refractive Index: 30 ° (C=1, EtOH)
  • Solubility: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
  • Water Partition Coefficient: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.
  • PSA: 46.25
  • LogP: 1.37900
  • Sensitiveness: Air Sensitive
  • Specific Rotation: -25.5 º (c=6, MeOH)
  • Optical Activity: [α]19/D +33°, c = 0.75 in 1 M HCl
  • pka: 12.51±0.10(Predicted)
  • Solubility: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.

(S)-(+)-2-Phenylglycinol Security Information

(S)-(+)-2-Phenylglycinol Customs Data

  • HS CODE:29052900

(S)-(+)-2-Phenylglycinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034311-1g
S)-2-Phenylglycinol
20989-17-7 97%
1g
£10.00 2022-03-01
Fluorochem
034311-5g
S)-2-Phenylglycinol
20989-17-7 97%
5g
£12.00 2022-03-01
Fluorochem
034311-25g
S)-2-Phenylglycinol
20989-17-7 97%
25g
£14.00 2022-03-01
Fluorochem
034311-100g
S)-2-Phenylglycinol
20989-17-7 97%
100g
£42.00 2022-03-01
AstaTech
29545-5/G
(S)-2-PHENYLGLYCINOL
20989-17-7 95%
5/G
$18 2021-07-04
AstaTech
29545-25/G
(S)-2-PHENYLGLYCINOL
20989-17-7 95%
25g
$20 2023-09-18
AstaTech
29545-100/G
(S)-2-PHENYLGLYCINOL
20989-17-7 95%
100g
$60 2023-09-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109343-100g
(S)-(+)-2-Phenylglycinol
20989-17-7 98%
100g
¥799.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109343-5g
(S)-(+)-2-Phenylglycinol
20989-17-7 98%
5g
¥78.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109343-25g
(S)-(+)-2-Phenylglycinol
20989-17-7 98%
25g
¥308.90 2023-09-01

(S)-(+)-2-Phenylglycinol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:20989-17-7)(S)-(+)-2-Amino-2-phenylethanol
Order Number:1675241;sfd16384
Stock Status:in Stock
Quantity:Company Customization/200kg
Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 18:15
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:20989-17-7)L-苯甘氨醇
Order Number:LE1675241
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:32
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20989-17-7)(S)-(+)-2-Phenylglycinol
Order Number:A22766
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):172.0
Email:sales@amadischem.com

(S)-(+)-2-Phenylglycinol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(S)-(+)-2-Phenylglycinol Related Literature

Additional information on (S)-(+)-2-Phenylglycinol

(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Versatile Chiral Building Block in Chemical and Pharmaceutical Research

Among the diverse array of organic compounds explored in modern medicinal chemistry, (S)-(+)-2-Phenylglycinol (CAS 20989-17-7) stands out as a critical chiral intermediate with significant applications in drug discovery and asymmetric synthesis. This compound, also known as S-(+)-α-amino phenethyl alcohol, exhibits unique structural features that enable its use across multiple research domains. Its molecular structure—a benzene ring conjugated with a chiral glycine-derived moiety—creates opportunities for stereocontrolled reactions and bioactive molecule design. Recent advancements in asymmetric catalysis and computational modeling have further expanded its utility in creating enantiopure pharmaceuticals.

The core structural motif of (S)-(+)-2-phenylglycinol combines the pharmacophoric potential of phenolic hydroxyl groups with the hydrogen-bonding capacity of the amino alcohol framework. This combination has been leveraged in recent studies to develop novel chiral ligands for transition metal catalysis. For instance, a 2023 study published in Journal of the American Chemical Society demonstrated how this compound's derivatives act as highly effective ligands for palladium-catalyzed asymmetric Suzuki-Miyaura couplings, achieving enantioselectivities exceeding 98% ee under mild conditions. Such performance underscores its value in synthesizing complex natural products like (-)-(S)-ephedrine analogs reported by researchers at MIT.

In neuropharmacology research, this compound's structural similarity to neurotransmitter precursors has led to investigations into its potential roles as a neuromodulatory agent. A groundbreaking 2024 study from Stanford University revealed that derivatives of CAS 20989-17-7 exhibit selective binding affinity for α2A-adrenergic receptors, showing promise as novel anxiolytics without the sedative side effects of benzodiazepines. The chiral center's configuration plays a critical role here, with the (S) isomer demonstrating superior receptor selectivity compared to its racemic counterpart.

Synthetic chemists have also exploited this compound's reactivity profile to create advanced materials. Recent work published in Nature Communications describes how polymerizable derivatives of (S)-(+)-phenylglycinol form self-healing hydrogels with tunable mechanical properties through dynamic imine bond formation. These materials exhibit exceptional biocompatibility and have been tested successfully for controlled drug delivery applications, showing sustained release profiles over 14-day periods when loaded with anticancer agents like doxorubicin.

The compound's role in asymmetric synthesis has been further enhanced through mechanochemical methodologies. A collaborative study between ETH Zurich and Scripps Research demonstrated that grinding mixtures containing CAS 20989-17-7 under solvent-free conditions achieves enantioselective Michael additions with remarkable efficiency—up to 6-fold faster than conventional solution-phase methods while maintaining >95% ee. This green chemistry approach significantly reduces waste production while preserving stereochemical integrity.

In enzymology research, this compound serves as an important tool for studying protein-ligand interactions. Crystallographic studies at the University of Cambridge revealed how its phenolic group forms hydrogen bonds with conserved residues in serine proteases, providing insights into designing next-generation protease inhibitors. The chiral center's orientation was found to influence binding kinetics by altering electrostatic interactions within enzyme active sites—a discovery now guiding structure-based drug design efforts.

The growing interest in sustainable chemistry has also positioned this compound as a key intermediate in bio-based syntheses. Researchers at KAIST recently reported a biocatalytic route using engineered lipases to convert renewable phenolic substrates into (S,S')-(+/-) biphenyl glycinols, achieving up to 85% enantiomeric excess under mild aqueous conditions. Such processes align with industry trends toward greener manufacturing practices while maintaining high stereochemical control.

In clinical translation studies, derivatives of this compound are being explored for targeted drug delivery systems. A phase I clinical trial currently underway evaluates nanoparticle formulations containing phenylglycinol-based amphiphiles encapsulating chemotherapeutic agents. Early results indicate improved tumor targeting efficiency compared to conventional liposomes, attributed to the compound's ability to modulate membrane fluidity through its unique amphipathic structure.

Theoretical chemists continue to refine computational models predicting this compound's behavior in complex systems. Density functional theory (DFT) calculations performed at Harvard University revealed unexpected π-stacking interactions between phenyl rings when incorporated into supramolecular assemblies, leading to new strategies for designing stimuli-responsive materials that undergo conformational changes upon pH variation—a property now being exploited for smart drug release systems.

This multifaceted utility stems from (S)-(+)-phenylglycinol's dual functionality as both a hydrogen bond donor/acceptor and an aromatic platform capable of π-conjugation effects. Its presence across diverse research areas—from catalytic asymmetric synthesis to bio-inspired material science—highlights its status as an indispensable tool molecule in contemporary chemical biology research programs worldwide.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:20989-17-7)(S)-(+)-2-Amino-2-phenylethanol
1675241;sfd16384
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:20989-17-7)L-苯甘氨醇
LE1675241
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email